
Lercanidipine Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine Impurity A, chemically known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester, is a synthetic impurity associated with the pharmaceutical compound lercanidipine hydrochloride. Lercanidipine hydrochloride is a calcium channel blocker used primarily for the treatment of hypertension. Impurities like this compound are critical to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .
Wirkmechanismus
Target of Action
Lercanidipine Impurity A, a metabolite of the drug lercanidipine , primarily targets the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells, which is essential for muscle contraction .
Mode of Action
This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by factors such as polymorphism, particle size, and physiological conditions . It has been suggested that under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the bioavailability of this compound is similar, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability can be considerably lower unless the particle size is < 20 μm .
Action Environment
The action of this compound is influenced by environmental factors such as pH and buffer composition . The solubilities of this compound are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable substances .
Biochemische Analyse
Biochemical Properties
Lercanidipine Impurity A, like Lercanidipine, may interact with L-type calcium channels in the smooth muscle cells of blood vessels These interactions could potentially influence the biochemical reactions within these cells
Cellular Effects
Given its structural similarity to Lercanidipine, it may influence cell function by affecting calcium influx into cells This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to share some similarities with Lercanidipine, which works by inhibiting the transmembrane influx of calcium into cardiac and smooth muscle . This action leads to a direct relaxant effect on vascular smooth muscle, thus lowering total peripheral resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lercanidipine Impurity A involves several steps, starting with the preparation of the parent nucleus. In a dry reaction flask, 16.7 grams (0.05 moles) of the parent nucleus is added to 90 milliliters of dichloromethane and 3 milliliters of dimethylformamide. Under nitrogen protection and at a temperature range of 0°C to 10°C, 5.5 milliliters (0.075 moles) of sulfur oxychloride is added dropwise. The reaction mixture is stirred for 2 to 3 hours, followed by the addition of 17.1 grams (0.06 moles) of the side chain. The reaction is stirred for an additional 5 hours. The completion of the reaction is confirmed by thin-layer chromatography (TLC). The mixture is then washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to obtain the crude product. The crude product is further purified by crystallization from dimethoxyethane to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Lercanidipine Impurity A undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can undergo oxidation reactions.
Reduction: The nitro group can also be reduced to an amino group under specific conditions.
Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product formed is the corresponding nitro derivative.
Reduction: The major product is the amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Calcium Channel Blockade
Lercanidipine impurity A exhibits properties similar to its parent compound, functioning as an L-type calcium channel blocker. This mechanism is crucial in treating hypertension by inhibiting calcium influx in vascular smooth muscle, leading to vasodilation and reduced blood pressure. In vitro studies have shown that the impurity can effectively decrease contractility in isolated smooth muscle tissues, indicating its potential therapeutic benefits.
Comparative Efficacy
Clinical investigations have demonstrated that lercanidipine and its impurities, including impurity A, possess a favorable side effect profile compared to other calcium channel blockers. Specifically, lercanidipine has shown less negative inotropic activity, making it safer for patients with pre-existing cardiovascular conditions. The pharmacokinetic profile of lercanidipine indicates a half-life of approximately 8-10 hours, allowing for once-daily dosing without significant alteration from the presence of the impurity.
Analytical Applications
Stability-Indicating Methods
The development of analytical methods such as reverse phase high-performance liquid chromatography (RP-HPLC) has been pivotal in assessing the stability and purity of lercanidipine formulations. Research highlights the importance of these methods in identifying related substances, including this compound. The validated RP-HPLC method demonstrates high specificity and stability-indicating properties for lercanidipine hydrochloride tablets, ensuring quality assurance in pharmaceutical manufacturing .
Parameter | RP-HPLC Method |
---|---|
Specificity | High |
Stability-Indicating Capability | Yes |
Validation Criteria | ICH Q1A and Q2 R1 guidelines |
Case Studies
Hypertension Management
Clinical case studies have illustrated the effectiveness of lercanidipine derivatives, including impurity A, in managing hypertension across diverse populations. Patients receiving treatment with lercanidipine showed significant reductions in both systolic and diastolic blood pressures compared to control groups receiving placebo treatments.
Synthesis and Stability Studies
This compound is synthesized through metabolic processes involving oxidation at the benzylic position of the cinnamoyl group in the lercanidipine molecule . Stability studies indicate that this impurity can be monitored during routine quality control processes to ensure the safety and efficacy of pharmaceutical formulations.
Vergleich Mit ähnlichen Verbindungen
Nifedipine: Another calcium channel blocker with a similar structure but different pharmacokinetic properties.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Nimodipine: Known for its use in treating cerebral vasospasm.
Uniqueness of Lercanidipine Impurity A: this compound is unique due to its specific structural features, such as the nitro group and the ester functionalities, which distinguish it from other impurities and related compounds. Its identification and quantification are essential for ensuring the purity and safety of lercanidipine hydrochloride .
Biologische Aktivität
Lercanidipine Impurity A is a notable metabolite of the antihypertensive drug lercanidipine, which belongs to the dihydropyridine class of calcium channel blockers. Understanding the biological activity of this impurity is essential for assessing its potential effects on the efficacy and safety of lercanidipine. This article delves into the mechanisms, pharmacokinetics, biochemical properties, and relevant case studies surrounding this compound.
Target and Mode of Action
This compound primarily targets L-type calcium channels located in the smooth muscle cells of blood vessels. The compound functions by inhibiting the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes, similar to its parent compound, lercanidipine.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by several factors, including:
- Polymorphism : Variations in genetic makeup can affect drug metabolism.
- Particle Size : The physical form can impact absorption and distribution.
- Physiological Conditions : Factors such as pH and buffer composition can alter drug behavior in the body.
Cellular Effects
Due to its structural similarity to lercanidipine, this compound may influence cellular functions by modulating calcium influx into cells. This action can lead to various physiological effects, particularly in vascular smooth muscle relaxation, which is crucial for managing hypertension .
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : The nitro group may be oxidized under certain conditions.
- Reduction : The nitro group can also be reduced to an amino group.
- Substitution : Ester groups within the compound may participate in nucleophilic substitution reactions with various reagents .
Stability and Degradation Studies
A study highlighted the stability-indicating capability of liquid chromatography methods for analyzing Lercanidipine and its impurities. It was found that under acidic and basic hydrolysis conditions, significant degradation occurred, leading to the formation of unknown degradation products. For instance, during oxidative degradation, Lercanidipine's concentration dropped significantly, indicating that impurities like this compound might affect overall drug stability .
Clinical Relevance
Research has shown that impurities in pharmaceutical compounds can influence therapeutic outcomes. In a study focusing on lercanidipine formulations, it was observed that impurities could alter pharmacokinetic profiles and potentially lead to adverse drug reactions. This emphasizes the importance of monitoring impurities like this compound during drug development and quality control processes .
Table 1: Summary of Biological Activity Studies on this compound
Study Focus | Findings |
---|---|
Mechanism of Action | Inhibition of L-type calcium channels |
Pharmacokinetic Influences | Polymorphism, particle size, physiological conditions |
Stability under Degradation | Significant loss in concentration under hydrolytic conditions |
Chemical Reactivity | Oxidation, reduction, substitution reactions |
Table 2: Stability Study Results for Lercanidipine Formulations
Condition | Initial Concentration (%) | Final Concentration (%) | Major Degradation Product (%) |
---|---|---|---|
Acid Hydrolysis | 100 | 87.16 | 5.1 (unknown) |
Base Hydrolysis | 100 | 93.22 | 3.7 (unknown) |
Oxidative Degradation | 100 | 74.16 | 23.58 (unknown) |
Thermal Degradation | 100 | 83.41 | 5.52 (unknown) |
Eigenschaften
CAS-Nummer |
74936-74-6 |
---|---|
Molekularformel |
C19H22N2O6 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
SDBFEXFBUQTLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.